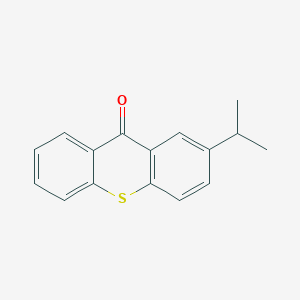

2-Isopropylthioxanthone

Vue d'ensemble

Description

La 2-Isopropyl Thioxanthone est un composé organique de formule moléculaire C16H14OS. Il s’agit d’un dérivé de la thioxanthone, connue pour ses propriétés photochimiques. Ce composé est largement utilisé comme photoinitiateur dans diverses applications industrielles, en particulier dans les industries de l’imprimerie et de l’emballage .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la 2-Isopropyl Thioxanthone implique généralement la condensation du 4-isopropylbenzènethiol avec l’acide 2-chlorobenzoïque. La réaction est effectuée en présence d’un solvant comme la tétraline et d’un milieu alcalin comme l’hydroxyde de lithium. Le mélange réactionnel est chauffé à une température comprise entre 180 et 190 °C pendant environ 6 heures. Le produit est ensuite isolé par étapes comme l’exsolution, la neutralisation, la cyclisation, l’hydrolyse et la recristallisation .

Méthodes de production industrielle : Une autre méthode consiste à faire réagir l’acide benzoïque avec le cumène et le soufre en utilisant un catalyseur superacide solide à des températures comprises entre 80 et 150 °C. Le mélange réactionnel est ensuite refroidi, extrait avec du toluène et purifié par chromatographie sur colonne de gel de silice .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Isopropyl Thioxanthone subit différents types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Elle peut être réduite pour former des dérivés de la thioxanthène.

Substitution : Elle peut subir des réactions de substitution électrophile, en particulier au niveau du cycle aromatique.

Réactifs et conditions usuels :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme le brome et le chlorure de zinc sont utilisés pour les réactions d’halogénation.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de la thioxanthène.

Substitution : Dérivés halogénés de la thioxanthone.

4. Applications de la recherche scientifique

La 2-Isopropyl Thioxanthone est largement utilisée dans la recherche scientifique en raison de ses propriétés uniques :

Chimie : Elle sert de photoinitiateur dans les réactions de polymérisation, permettant la formation de polymères sous lumière UV.

Biologie : Elle est utilisée dans l’étude de la cinétique enzymatique et des interactions protéine-protéine.

Industrie : Elle est utilisée dans la production d’encres, de revêtements et d’adhésifs photopolymérisés .

Applications De Recherche Scientifique

UV Curing Technology

ITX is extensively used in UV-curable coatings and inks. Upon exposure to UV light, ITX absorbs energy and initiates a photochemical reaction that produces free radicals, leading to the quick curing of various materials. This application is crucial for enhancing productivity and improving the mechanical properties of finished products.

| Application Area | Description | Benefits |

|---|---|---|

| Coatings | Used in automotive and industrial coatings. | Fast drying time, improved durability. |

| Inks | Common in printing inks for packaging. | High gloss finish, resistance to abrasion. |

| Adhesives | Utilized in structural adhesives for bonding. | Strong adhesion, quick setting time. |

Dental Materials

In the dental field, ITX is employed in the formulation of dental composites and adhesives. Its photoinitiating properties allow for controlled polymerization under UV light, enabling quicker dental procedures while maintaining excellent aesthetic and mechanical properties.

| Dental Application | Material Type | Advantages |

|---|---|---|

| Dental Composites | Light-cured resins | Enhanced strength and aesthetic appeal. |

| Adhesives | Bonding agents | Rapid curing reduces patient chair time. |

Microfabrication Processes

ITX plays a significant role in the production of optical fibers and electronic devices. It serves as a sensitizer or photoinitiator in photosensitive resins used for intricate microfabrication processes.

| Microfabrication Area | Usage | Impact |

|---|---|---|

| Optical Fibers | Photosensitive resins | Enables precise patterning and high-quality fiber production. |

| Electronics | Microfabrication techniques | Supports the manufacture of complex electronic components with high precision. |

Food Packaging

Research has indicated that ITX can migrate from food packaging into food products, raising safety concerns. Studies have developed methods to detect ITX in food packaging materials using high-performance liquid chromatography (HPLC).

Case Study: Migration Detection

- Study Focus : Analyzed over 100 food products packaged in cartons.

- Findings : ITX was detected in 36 out of 137 packages (26%), with significant migration observed in 75% of positive samples.

- Detection Method : HPLC-DAD/FLD with a limit of detection at 2 µg L^-1.

Environmental Monitoring

Due to its potential environmental impact, ITX has been studied for its presence in indoor dust and sewage sludge. Monitoring its levels is essential for assessing pollution from photoinitiators used in various industrial applications.

Case Study 1: Photoinitiator Efficiency

A study investigated the efficiency of ITX as a photoinitiator in a novel bicomponent alkyd system designed to reduce cobalt-based driers' usage due to health concerns. The results demonstrated that ITX significantly enhanced the curing process under visible light irradiation, promoting faster polymerization while minimizing harmful emissions.

Case Study 2: Food Safety Assessment

In Germany, a comprehensive assessment was conducted to evaluate the occurrence of ITX in food packaging materials. The study utilized advanced extraction methods followed by HPLC analysis to quantify ITX levels, revealing critical insights into its migration behavior and potential health risks associated with contaminated food products.

Mécanisme D'action

Le mécanisme d’action de la 2-Isopropyl Thioxanthone implique son excitation par la lumière visible, conduisant à la formation d’un état triplet excité. Cet état excité peut subir une réduction pour former un radical anion, qui peut ensuite participer à diverses réactions photochimiques. La capacité du composé à générer des radicaux en fait un photoinitiateur efficace dans les procédés de polymérisation .

Composés similaires :

- Thioxanthone

- 2-Méthyl Thioxanthone

- 2-Chloro Thioxanthone

Comparaison : La 2-Isopropyl Thioxanthone est unique en raison de son énergie triplet élevée et de sa durée de vie triplet relativement longue, ce qui améliore son efficacité en tant que photoinitiateur. Comparée à d’autres dérivés de la thioxanthone, elle offre de meilleures performances dans les applications de photopolymérisation UV et a un éventail plus large d’utilisations industrielles .

Comparaison Avec Des Composés Similaires

- Thioxanthone

- 2-Methyl Thioxanthone

- 2-Chloro Thioxanthone

Comparison: 2-Isopropyl Thioxanthone is unique due to its high triplet energy and relatively long triplet lifetime, which enhance its efficiency as a photoinitiator. Compared to other thioxanthone derivatives, it offers better performance in UV-curing applications and has a broader range of industrial uses .

Activité Biologique

2-Isopropylthioxanthone (2-ITX) is a compound primarily recognized for its role as a photoinitiator in ultraviolet (UV) curing processes, particularly in printing inks and food packaging materials. Its biological activity has garnered attention due to its potential effects on human health and the environment, particularly concerning endocrine disruption.

2-ITX is a thioxanthone derivative with the chemical formula . It is widely used in UV-cured inks due to its ability to initiate polymerization upon exposure to UV light, leading to rapid curing and high-quality prints. However, concerns have arisen regarding its migration from packaging materials into food products, prompting investigations into its biological effects and safety.

Endocrine Disruption Potential

Recent studies have indicated that 2-ITX exhibits antiestrogenic properties. In vitro assays revealed that 2-ITX can decrease the estrogenicity of estradiol (E2) and activate interactions between estrogen receptor alpha (ERα) and aryl hydrocarbon receptor (AhR) signaling pathways. This disruption could potentially affect reproductive processes in aquatic organisms, as demonstrated in juvenile goldfish studies where exposure to 2-ITX led to significant hormonal alterations .

Toxicological Studies

A comprehensive toxicological assessment of 2-ITX has been conducted to evaluate its safety profile. Key findings include:

- No Anxiolytic or Sedative Effects : In vivo studies on rats showed that 2-ITX did not exert anxiolytic or sedative effects when administered orally. Behavioral tests indicated no significant impact on central nervous system functions or the binding characteristics of benzodiazepine receptors .

- Lack of Genotoxicity : Studies assessing micronucleus formation and other genotoxic endpoints indicated that 2-ITX did not produce significant genotoxic effects in animal models .

Migration Studies

The migration of 2-ITX from packaging materials into food has been a focal point of research due to safety concerns. A study analyzed over 100 food products packaged in materials containing 2-ITX. Key results included:

- Detection Rates : 2-ITX was detected in 26% of the packaging samples tested, with significant migration observed in 75% of those positive samples.

- Concentration Levels : The maximum concentration found was up to 357 µg/kg in orange juice, raising concerns about dietary exposure levels .

Summary of Research Findings

Propriétés

IUPAC Name |

2-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALPKYXQZGAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044691 | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5495-84-1 | |

| Record name | 2-Isopropylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.